Cas no 2228876-56-8 (3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile)

3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile
- EN300-1742443
- 3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile
- 2228876-56-8
-
- インチ: 1S/C10H13N3O/c1-13(2)10-8(4-3-7-12-10)9(14)5-6-11/h3-4,7,9,14H,5H2,1-2H3
- InChIKey: JAYQFMVGDSFZGI-UHFFFAOYSA-N
- ほほえんだ: OC(CC#N)C1=CC=CN=C1N(C)C
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742443-0.05g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1742443-0.1g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1742443-1.0g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1742443-10.0g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1742443-1g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1742443-10g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1742443-5g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1742443-0.5g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1742443-2.5g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1742443-0.25g |
3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |
2228876-56-8 | 0.25g |
$906.0 | 2023-09-20 |
3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrileに関する追加情報
Professional Introduction to Compound with CAS No. 2228876-56-8 and Product Name: 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile
The compound with the CAS number 2228876-56-8 and the product name 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a dimethylamino group and a hydroxypropanenitrile moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating nitrogen-containing rings, due to their diverse biological activities. The pyridine core in this compound is a well-known pharmacophore that exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The integration of the dimethylamino group enhances the compound's basicity, which can be crucial for interactions with acidic functional groups in biological targets. This feature makes it an attractive candidate for designing novel therapeutic agents.
The hydroxypropanenitrile moiety adds another layer of complexity to the compound's structure, providing potential sites for further functionalization. This group can participate in hydrogen bonding interactions, which are often critical for the binding affinity of drug molecules to their targets. Additionally, the nitrile group (-CN) is known for its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, thereby enhancing the compound's binding potential.
Recent studies have highlighted the importance of structure-activity relationships (SARs) in drug design. The compound 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile exemplifies how strategic placement of functional groups can modulate biological activity. For instance, the combination of the dimethylamino group and the hydroxypropanenitrile moiety may confer unique properties that are not observed with either moiety alone. This synergistic effect has been observed in various drug candidates, where multiple functional groups work together to enhance potency and selectivity.
One of the most exciting aspects of this compound is its potential application in the development of small-molecule inhibitors for target proteins involved in disease pathways. The pyridine ring provides a stable scaffold that can be further modified to optimize interactions with specific amino acid residues in protein targets. For example, derivatives of this compound have shown promise in inhibiting kinases, which are key enzymes involved in various signaling pathways associated with cancer and inflammatory diseases.
The synthesis of 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound. These synthetic strategies not only highlight the synthetic prowess but also open up avenues for modifying other similar scaffolds.
In terms of biological evaluation, preliminary studies have indicated that this compound exhibits interesting pharmacological profiles. While specific details are often proprietary and not publicly available until publication in peer-reviewed journals, early findings suggest potential therapeutic applications. For instance, researchers have explored its activity against various enzymes and receptors relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. The dual functionality provided by the dimethylamino and hydroxypropanenitrile groups may contribute to its ability to interact with multiple targets simultaneously.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of this compound with biological targets. By using advanced software tools, researchers can predict how the molecule will interact with proteins or nucleic acids at an atomic level. This approach not only accelerates the drug discovery process but also helps in designing analogs with improved properties. The integration of experimental data with computational predictions provides a comprehensive understanding of the compound's behavior.
Future directions for research on 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile include exploring its mechanism of action in detail and optimizing its pharmacokinetic properties through structural modifications. Additionally, investigating its potential as a lead compound for drug development against neglected tropical diseases or emerging infectious diseases could open up new therapeutic avenues. The versatility of this scaffold suggests that it may be adapted for various therapeutic indications depending on further research findings.
In conclusion, 2228876-56-8 (CAS No.) and 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile represent a promising entry into the realm of medicinal chemistry. Its unique structural features offer opportunities for designing novel therapeutics targeting a wide range of diseases. As research continues to uncover more about its biological activities and synthetic possibilities, this compound is poised to make significant contributions to future drug development efforts.
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